molecular formula Na2 B8443419 Disodium CAS No. 25681-79-2

Disodium

Cat. No.: B8443419
CAS No.: 25681-79-2
M. Wt: 45.9795386 g/mol
InChI Key: QXNVGIXVLWOKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium is a useful research compound. Its molecular formula is Na2 and its molecular weight is 45.9795386 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

Disodium Levofolinate (Na-Lv)
this compound levofolinate is primarily used in oncology to enhance the efficacy of chemotherapeutic agents like fluorouracil (5-FU). It serves as a rescue agent to mitigate the toxicity of folic acid antagonists such as methotrexate. Clinical studies have demonstrated that Na-Lv can be administered simultaneously with 5-FU due to its higher solubility compared to calcium folinate, which prevents catheter clogging during infusion .

Case Study: Efficacy in Colorectal Cancer
A clinical trial investigated the pharmacokinetics and efficacy of Na-Lv in combination with 5-FU in patients with colon cancer. Results indicated that patients receiving Na-Lv showed improved plasma concentrations and reduced side effects compared to those treated with calcium formulations .

This compound Ethylenediaminetetraacetic Acid (EDTA)
this compound EDTA is a chelating agent widely used in pharmaceuticals for its ability to sequester metal ions. It has been utilized in treatments for heavy metal poisoning and is also included in formulations to stabilize active pharmaceutical ingredients by preventing metal-catalyzed degradation .

Case Study: Post-Myocardial Infarction Treatment
In a pivotal study, this compound EDTA was shown to improve cardiovascular outcomes in post-myocardial infarction patients. The trial highlighted its potential as a secondary prevention strategy, especially among diabetic patients, where it outperformed conventional therapies .

Agricultural Applications

Calcium this compound Ethylenediaminetetraacetate
This compound is recognized for its role in crop protection as a safe alternative to synthetic fungicides. Studies have shown that it can effectively reduce the incidence of plant diseases while minimizing environmental impact .

Case Study: Crop Yield Improvement
Research conducted on various crops demonstrated that applying calcium this compound ethylenediaminetetraacetate led to significant improvements in yield and health of plants under pathogen stress conditions. The compound's efficacy in enhancing plant resilience against diseases positions it as a viable option for sustainable agriculture practices .

Material Science Applications

This compound Helide
Recent studies have explored the electronic properties of this compound helide for potential applications in optoelectronic devices. The material exhibits unique band structure characteristics that make it suitable for use in semiconductors and photonic applications .

Data Table: Electronic Properties of this compound Helide

PropertyValue
Band GapDirect bandgap semiconductor
Valence Band MaximumX point of k path
Conduction Band MinimumSame as VBM

Other Notable Applications

This compound Cromoglycate
Traditionally used as a mast cell stabilizer, recent research has indicated its potential anti-tumor properties. Studies have shown that this compound cromoglycate can inhibit tumor growth and angiogenesis by affecting vascular endothelial growth factor (VEGF) expression .

Case Study: Tumor Growth Inhibition
In vitro studies using melanoma cell lines demonstrated that treatment with this compound cromoglycate resulted in reduced tumor size and altered expression of angiogenic factors, suggesting its dual role as an anti-allergic and anti-tumor agent .

Chemical Reactions Analysis

Sodium Thiosulfate (Na₂S₂O₃) Reactions

Characteristic Reactivity :

  • Acidic Decomposition :
    Na2S2O3+2HCl2NaCl+S+SO2+H2O\text{Na}_2\text{S}_2\text{O}_3+2\text{HCl}\rightarrow 2\text{NaCl}+\text{S}\downarrow +\text{SO}_2\uparrow +\text{H}_2\text{O}

    Produces sulfur precipitates and sulfur dioxide gas under acidic conditions .

  • Oxidation by Halogens :

    ReactantProductEquation
    Iodine (I₂)Tetrathionate ion2S2O32+I2S4O62+2I2\text{S}_2\text{O}_3^{2-}+\text{I}_2\rightarrow \text{S}_4\text{O}_6^{2-}+2\text{I}^-

|
| Bromine (Br₂) | Sulfate ion | Na2S2O3+4Br2+5H2O2NaBr+2H2SO4+6HBr\text{Na}_2\text{S}_2\text{O}_3+4\text{Br}_2+5\text{H}_2\text{O}\rightarrow 2\text{NaBr}+2\text{H}_2\text{SO}_4+6\text{HBr}
|

  • Bleach Neutralization :
    Na2S2O3+4NaClO+2NaOH4NaCl+2Na2SO4+H2O\text{Na}_2\text{S}_2\text{O}_3+4\text{NaClO}+2\text{NaOH}\rightarrow 4\text{NaCl}+2\text{Na}_2\text{SO}_4+\text{H}_2\text{O}

    Used to neutralize hypochlorite in pH testing .

Thermal Decomposition :
At 300°C:
4Na2S2O33Na2SO4+Na2S5\text{4Na}_2\text{S}_2\text{O}_3\rightarrow 3\text{Na}_2\text{SO}_4+\text{Na}_2\text{S}_5

Yields sodium sulfate and polysulfides .

High-Pressure Helium-Sodium Systems

Na₂He Synthesis :

  • Conditions : >115 GPa in diamond anvil cells.

  • Structure : Electride crystal with He in cubic sites and delocalized electrons .

  • Stability : Thermodynamically stable under extreme pressures (~40% Earth’s core pressure) .

Sodium in Organic Reactions

While not directly this compound, sodium’s reactivity informs this compound compound behavior:

  • Alcoholates Formation :
    2Na+2ROH2RONa+H2\text{2Na}+2\text{ROH}\rightarrow 2\text{RONa}+\text{H}_2\uparrow

    Methanol reacts most vigorously .

  • Wurtz Reaction :
    2RCl+2NaR R+2NaCl\text{2RCl}+2\text{Na}\rightarrow \text{R R}+2\text{NaCl}

    Used to synthesize alkanes (e.g., octane from bromobutane) .

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the solubility and phase behavior of disodium terephthalate in mixed solvent systems?

To study solubility and phase diagrams, researchers employ temperature-controlled gravimetry, titration, and SLE (Solid-Liquid Equilibrium) analysis. For this compound terephthalate in water-ethylene glycol mixtures, experiments are conducted across a temperature range (-25°C to 70°C) to map phase transitions. Gravimetric methods measure mass changes during solvent evaporation, while titration quantifies solute concentrations. Key findings show that ethylene glycol reduces solubility, and sodium chloride further suppresses it, but temperature has minimal impact .

Q. How can researchers ensure the purity and stability of this compound phosphate reagents in laboratory settings?

Purity verification follows pharmacopeial standards (e.g., USP-NF), where acceptable grades must contain ≥99.5% Na₂HPO₄·2H₂O or 98–102% Na₂HPO₄·12H₂O. Stability is maintained by storing this compound phosphate in airtight containers at controlled humidity and temperature (e.g., 24-month shelf life under proper conditions). Regular quality checks include X-ray diffraction for crystallinity and ICP-MS for trace metal contaminants .

Advanced Research Questions

Q. How do thermodynamic models account for interactions of this compound terephthalate with sodium chloride and ethylene glycol in complex solutions?

Thermodynamic models (e.g., eNRTL or UNIQUAC) parameterize activity coefficients and phase equilibria by incorporating ion-ion and ion-solvent interactions. For this compound terephthalate systems, models integrate sodium hydroxide dissociation, ethylene glycol’s hydrogen bonding, and sodium chloride’s salting-out effects. Validation involves comparing predicted vs. experimental solubility and boiling points (e.g., boiling point elevations up to 170°C with this compound terephthalate addition) .

Q. What methodological considerations are critical when analyzing contradictory clinical efficacy data between this compound cromoglycate and placebo?

Contradictions arise from endpoint selection (e.g., cough frequency vs. inhaler usage) and statistical power. Researchers must:

  • Apply meta-analysis to aggregate data from multiple trials.
  • Use sensitivity analysis to assess how endpoint inclusion affects outcomes.
    For example, this compound cromoglycate’s marginal superiority over placebo in respiratory studies becomes significant only when secondary endpoints (e.g., cough scores) are included, highlighting bias risks in data interpretation .

Q. How can liquid chromatographic methods be optimized for this compound compound detection in biological matrices?

Central Composite Design (CCD) optimizes parameters like mobile phase pH and this compound tetraborate concentration. For kanamycin sulfate nanoparticle analysis, a 2-factor-3-level CCD evaluates parabolic interactions, with responses modeled via second-order polynomials. Key outputs include retention time precision and peak symmetry, validated through 13 experimental runs .

Q. What strategies mitigate risks of this compound compound misidentification in clinical research (e.g., edetate this compound vs. calcium this compound versenate)?

  • Nomenclature standardization : Use full IUPAC names instead of abbreviations (e.g., "edetate this compound" vs. "EDTA").
  • Protocol cross-checks : Implement dual-review systems during drug preparation and administration.
  • Database alerts : Flag high-risk compounds in electronic health records. FDA advisories emphasize these steps after fatal mix-ups were reported .

Q. How are this compound-based inhibitors (e.g., carbenoxolone this compound) evaluated for enzyme specificity in biochemical assays?

For 11β-HSD inhibition studies:

  • Kinetic assays : Measure IC₅₀ values using recombinant enzymes and radiolabeled substrates (e.g., corticosterone).
  • Selectivity screening : Test against related enzymes (e.g., 17β-HSD) to rule off-target effects.
    Carbenoxolone this compound’s >99.5% purity (HPLC-validated) ensures reliable dose-response curves .

Q. Emerging Research Directions

Q. How can this compound etidronate be leveraged as a template for novel bisphosphonate drug synthesis?

this compound etidronate’s phosphonate backbone serves as a scaffold for structural modifications. Researchers use:

  • Coordination chemistry : To design metal-chelating agents for osteoporosis or imaging.
  • Solid-phase synthesis : To generate derivatives with enhanced bioavailability. Recent studies highlight its potential in environmental monitoring as a phosphonate contamination marker .

Q. What advanced computational tools predict this compound compound behavior in multi-component systems?

Machine learning models trained on SLE and viscosity datasets (e.g., this compound terephthalate in NaCl-ethylene glycol) can forecast solubility and phase boundaries. Tools like COSMO-RS simulate solvent-solute interactions, reducing experimental trial runs by 30–50% .

Properties

CAS No.

25681-79-2

Molecular Formula

Na2

Molecular Weight

45.9795386 g/mol

IUPAC Name

sodiosodium

InChI

InChI=1S/2Na

InChI Key

QXNVGIXVLWOKEQ-UHFFFAOYSA-N

Canonical SMILES

[Na][Na]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A glass reactor equipped with several feeding devices, stirrer and pH electrode was charged with 285 g of water, 210 g of vinyloxybutylpolyethylene glycol-3000 (prepared by ethoxylation of hydroxybutyl vinyl ether with 66 mol EO) and 23.3 g of isoprenylpolyethylene glycol-500 (prepared by ethoxylation of 3-methyl-3-buten-1-ol with 10 mol EO) (solution A) and was thermostated at 13° C. 35% of a second prepared, partly neutralized solution (solution B) consisting of 50 g of water and 25.4 g of acrylic acid (99%) was added to solution A over a period of 15 min in the glass reactor. Furthermore, 1.9 g of 3-mercaptopropionic acid was added to the reactor. A third solution (solution C) consisting of 5 g of a mixture of sodium sulphite, the disodium salt of 2-hydroxy-2-sulphinatoacetic acid and the disodium salt of 2-hydroxy-2-sulphonatoacetic acid (Brüggolit FF6 from Brüggemann GmbH) and 40 g of water was prepared. Thereafter, 50 mg of iron(II) sulphate haptahydrate, dissolved in a few drops of water, and 2.5 g of 50% strength hydrogen peroxide solution were added to solution A at a temperature of 13° C. At the same time, the still remaining solution B was dosed over 45 minutes and solution C over 60 minutes into the solution A. Finally, neutralization was effected with 20% strength sodium hydroxide solution. The aqueous solution of a copolymer having an average molecular weight of Mw=24 300 g/mol (determined by GPC) and a solids content of 39% was obtained.
[Compound]
Name
mixture
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-hydroxy-2-sulphinatoacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
iron(II) sulphate
Quantity
50 mg
Type
catalyst
Reaction Step Eight
Name
Quantity
50 g
Type
solvent
Reaction Step Nine
[Compound]
Name
glycol-3000
Quantity
210 g
Type
reactant
Reaction Step Ten
[Compound]
Name
glycol-500
Quantity
23.3 g
Type
reactant
Reaction Step Ten
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
285 g
Type
solvent
Reaction Step Ten
[Compound]
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
25.4 g
Type
reactant
Reaction Step Twelve
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
1.9 g
Type
reactant
Reaction Step Fourteen
[Compound]
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods II

Procedure details

Anthranilic acid is heated with concentrated sulfuric acid to 180° C. for 1 hour, after which the acid is neutralized with sodium carbonate solution. Evaporation of the water yields the disodium salt of the title compound. Structural verification was obtained by carbon magnetic resonance, proton magnetic resonance and infra-red analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 250 ml. of anhydrous ethanol and 0.12 moles of sodium sulfite is added 29 g. (0.1 moles) of α, 2'-dichloro-4-biphenylylacetic acid, sodium salt. The reaction mixture is stirred for 15 hours, filtered and the residue worked with ethanol. The filtrate is evaporated to dryness to obtain α-sulfo-2'-chloro-4-biphenylylacetic acid, disodium salt.
Name
α, 2'-dichloro-4-biphenylylacetic acid
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.12 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The reaction of 358 g of commercially available sodium hydrosulfite in 800 ml of water with 268 g of 50% strength glyoxylic acid and 285 g of 50% sodium hydroxide solution gave the 2-hydroxy-2-sulfinatoacetic acid, disodium salt in a yield of 95%. The solid crude product contained 43% of sulfinic acid (without water of hydration). Crystallization from a methanol/ethanol/water mixture gave the hydrate of the sulfinic acid in nice crystals. The sulfur-containing constituents were determined using iodometry. The sulfinic acid shows a reaction with indanthrene paper at about 75° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
285 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.